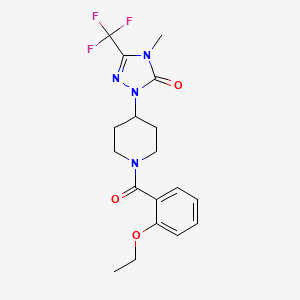

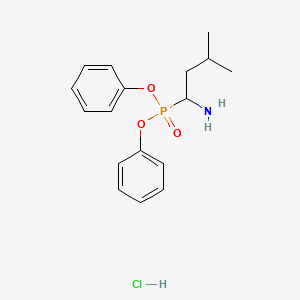

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

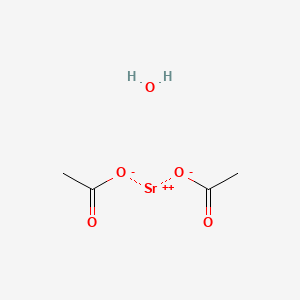

“N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide” is a compound that has been used in the synthesis of NNN pincer palladium(II) complexes . These complexes have been characterized by 1H, 13C NMR spectra and HRMS .

Synthesis Analysis

The ligands of this compound have been prepared from commercially available 2-pyridinecarboxylic acid . The reaction of these ligands with PdCl2 in toluene in the presence of triethylamine resulted in the formation of the NNN pincer Pd(II) complexes .Molecular Structure Analysis

The molecular structures of the complexes formed from this compound have been determined by single-crystal X-ray diffraction .Chemical Reactions Analysis

The palladium(II) catalysts obtained from this compound showed efficient catalytic activity toward the Heck coupling of aryl bromides with styrenes . Under the condition of 5% catalyst loading, various styrenes were obtained in moderate to high yields (up to 99% yield) .Wissenschaftliche Forschungsanwendungen

Application in Heck Coupling Reaction

This compound has been used in the synthesis of NNN pincer palladium (II) complexes . These complexes have shown efficient catalytic activity toward the Heck coupling of aryl bromides with styrenes . Under the condition of 5% catalyst loading, the expected various styrenes were obtained in moderate to high yields (up to 99% yield) .

Use in CDK2 Inhibition

The compound has been used in the development of CDK2 inhibitors . CDK2 (Cyclin-dependent kinase 2) has been garnering considerable interest as a target to develop new cancer treatments and to ameliorate resistance to CDK4/6 inhibitors . The compound displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines .

Role in Antipromastigote Activity

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Application in Rhodium Catalysis

The compound has been used in a Rhodium (III)-catalyzed C–H bond functionalization . This provided a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .

Use in Anticancer Research

The compound has been used in the development of potential anticancer agents . Mechanistic studies in ovarian cancer cells revealed that the compound reduced the phosphorylation of retinoblastoma at Thr821, arrested cells at the S and G2/M phases, and induced apoptosis .

Role in Growth Inhibition

The compound has shown improved growth inhibition in PC-3 cells .

Wirkmechanismus

Target of Action

Similar compounds have been known to target various enzymes and receptors, influencing a range of biochemical processes .

Mode of Action

It’s known that similar compounds can interact with their targets, causing conformational changes that affect the function of the target .

Biochemical Pathways

Similar compounds have been known to influence a variety of pathways, leading to downstream effects that can alter cellular processes .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Similar compounds have been known to induce a variety of effects at the molecular and cellular level .

Zukünftige Richtungen

The use of “N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide” in the synthesis of NNN pincer palladium(II) complexes and their application in catalysis are important research topics in the field of organometallic chemistry . Future research could focus on exploring the potential of these complexes in various organic transformations .

Eigenschaften

IUPAC Name |

N-(2-pyrazol-1-ylpyrimidin-5-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N6O/c20-12(11-4-1-2-5-14-11)18-10-8-15-13(16-9-10)19-7-3-6-17-19/h1-9H,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBLTZVERLACRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=CN=C(N=C2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Aminophenyl)methyl]piperazin-2-one](/img/structure/B2469475.png)

![2-Tert-butyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2469479.png)

![5-[3-(3-Methoxyphenyl)pyrazolidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2469482.png)

![4-acetyl-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2469484.png)

![(5-chlorothiophen-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2469489.png)